molecular formula C20H16Cl2N2O3 B2613834 N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941930-62-7

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B2613834
CAS No.: 941930-62-7
M. Wt: 403.26
InChI Key: LABGMYLRDXMLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O3 and its molecular weight is 403.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Studies

The compound of interest, due to its complex structure, has been a subject of structural and synthetic studies in the field of organic chemistry. For instance, research on related compounds such as anticonvulsant enaminones and 3-aryl-5-cyanopyrazolo[3,4-b]pyridines has provided insights into their crystal structures, hydrogen bonding, and molecular conformations (Kubicki et al., 2000); (Quiroga et al., 1999). These studies contribute to the understanding of the structural features that influence the biological activity and stability of such compounds.

Antimicrobial and Anti-Inflammatory Applications

Compounds with similar structural motifs have been investigated for their potential antimicrobial and anti-inflammatory properties. For instance, a study on a clubbed quinazolinone and 4-thiazolidinone compound series revealed significant in vitro antibacterial and antifungal activities against a range of pathogens (Desai et al., 2011). Another research focused on novel benzodifuranyl derivatives derived from visnaginone and khellinone, showing considerable COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Electrochromic and Photoluminescent Materials

The compound's structure is also relevant to the development of electrochromic and photoluminescent materials. For example, aromatic polyamides containing dimethoxy-substituted triphenylamine units have shown promising electrochromic properties and photoluminescence, which are essential for optoelectronic applications (Chang & Liou, 2008).

Enantioselective Synthesis

The enantioselective synthesis of compounds with related structures, such as piperidines from methylpyroglutamate, highlights the importance of chirality in medicinal chemistry and the synthesis of bioactive molecules (Calvez et al., 1998).

Agricultural and Insecticidal Applications

Research on pyridine derivatives has shown potential in agricultural applications, particularly as insecticides against pests like the cowpea aphid. Such studies suggest that compounds with similar chemical frameworks might possess useful insecticidal properties (Bakhite et al., 2014).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-16(22)10-17(18)23-20(26)14-4-9-19(25)24(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGMYLRDXMLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.